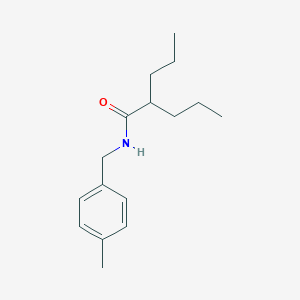

N-(4-methylbenzyl)-2-propylpentanamide

Description

N-(4-Methylbenzyl)-2-propylpentanamide is a structural derivative of valproic acid (VPA, 2-propylpentanoic acid), where the carboxylic acid group of VPA is replaced by an amide moiety linked to a 4-methylbenzyl substituent. This modification aims to enhance pharmacological properties such as bioavailability, target specificity, and reduced off-target toxicity compared to VPA, a known anticonvulsant and histone deacetylase (HDAC) inhibitor with limitations like hepatotoxicity and teratogenicity .

Properties

Molecular Formula |

C16H25NO |

|---|---|

Molecular Weight |

247.38 g/mol |

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-propylpentanamide |

InChI |

InChI=1S/C16H25NO/c1-4-6-15(7-5-2)16(18)17-12-14-10-8-13(3)9-11-14/h8-11,15H,4-7,12H2,1-3H3,(H,17,18) |

InChI Key |

HOUYAVDIPSBBAW-UHFFFAOYSA-N |

SMILES |

CCCC(CCC)C(=O)NCC1=CC=C(C=C1)C |

Canonical SMILES |

CCCC(CCC)C(=O)NCC1=CC=C(C=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(4-methylbenzyl)-2-propylpentanamide with three structurally related VPA derivatives: HO-AAVPA , valprazolamide , and N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide . Data are derived from the provided evidence.

Key Findings:

Structural Modifications and Target Affinity :

- HO-AAVPA incorporates a 2-hydroxyphenyl group, enhancing HDAC1 binding affinity (ΔG = -8.9 kcal/mol) and antiproliferative activity in cervical (HeLa) and breast (MCF-7) cancer cells compared to VPA .

- Valprazolamide ’s 1,3,4-thiadiazole ring improves antiepileptic potency (ED₅₀: 45 mg/kg vs. VPA’s 300 mg/kg) and reduces acute toxicity (LD₅₀: 480 mg/kg vs. VPA’s 450 mg/kg) .

- The 4-methylbenzyl group in the target compound may influence lipophilicity and HDAC binding, but experimental validation is lacking.

VPA’s hepatotoxicity is linked to mitochondrial dysfunction and oxidative stress, while HO-AAVPA’s amide structure likely mitigates metabolic activation of toxic intermediates .

Pharmacokinetics :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.